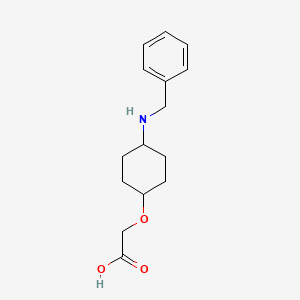![molecular formula C18H26N2O2 B7928847 [2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928847.png)
[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is an organic compound with the molecular formula C18H26N2O2. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzyl group, and a cyclohexylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Cyclohexylamino Group Formation: The cyclohexylamino group can be introduced through a reductive amination reaction, where a cyclohexanone derivative reacts with an amine in the presence of a reducing agent.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **[2-(Cyclopropylamino)-cyclohexylamino]-acetic acid
- **[2-(Benzylamino)-cyclohexylamino]-acetic acid
- **[2-(Cyclopropylamino)-benzylamino]-acetic acid
Uniqueness
[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[benzyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22)12-19-16-8-4-5-9-17(16)20(15-10-11-15)13-14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUTLXNFPOXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928774.png)
![(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928779.png)
![(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928781.png)
![(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928787.png)
![(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928795.png)
![[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928801.png)
![[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928807.png)
![[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928815.png)

![{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928828.png)
![N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide](/img/structure/B7928848.png)
![N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide](/img/structure/B7928849.png)
![N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928854.png)
![N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928861.png)
